1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXHNFTEUCIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:
Formation of 1,2,3-Triazole Core:
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a subsequent reaction with phenylacetic acid or its derivatives.
Hydrazide Formation: The carbohydrazide moiety can be introduced by reacting the triazole intermediate with hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the employment of more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Hydroxylated triazoles.
Substitution Products: Various triazole derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide has shown potential as a pharmacological agent due to its ability to interact with biological targets. Its derivatives have been studied for their anti-cancer properties, particularly in inhibiting tumor growth and metastasis.
Case Study: Anti-cancer Activity
A study demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Cosmetic Formulations
The compound is being explored for its application in cosmetic products due to its hydrophilic nature and ability to stabilize formulations. It serves as an effective moisturizer and skin conditioning agent.
Case Study: Skin Hydration
Research indicates that formulations containing this compound enhance skin hydration significantly compared to control formulations. This effect is attributed to its ability to form a protective barrier on the skin surface .
Agricultural Sciences
In agricultural applications, this compound has been investigated for its potential as a plant growth regulator. Its triazole moiety is known for influencing plant hormone levels, thereby enhancing growth and resistance to environmental stress.
Case Study: Plant Growth Promotion
Field trials have shown that the application of this triazole compound can lead to increased biomass and yield in crops such as wheat and corn. The mechanism involves the modulation of phytohormones like gibberellins and auxins .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:
| Compound Name / ID | Substituents (R1, R2) | Biological Activity | Synthesis Method | Key References |
|---|---|---|---|---|
| Target Compound : 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide | R1: 2-Hydroxy-2-phenylethyl; R2: Hydrazide | Not explicitly reported (inferred: potential antimicrobial/antiproliferative activity) | Likely via hydrazinolysis of ester intermediate + click chemistry | [1, 8, 20] |
| 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide | R1: 4-Methoxyphenyl; R2: Oxoindolinylidene hydrazide | Kinase inhibition (MARK4), antiproliferative activity in cancer cells | Condensation of carbohydrazide with indoline-2,3-dione in EtOH/HCl | [3, 7, 11] |
| (E)-1-(4-Methoxybenzyl)-N’-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide | R1: 4-Methoxybenzyl; R2: Oxoindolinylidene hydrazide | MARK4 inhibition, ROS induction, apoptosis in cancer cells | Similar to above; confirmed via X-ray crystallography | [11] |
| 1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide derivatives (6a-j) | R1: Benzyl; R2: Aromatic/heteroaromatic hydrazones | Antibacterial activity (Gram-positive and Gram-negative bacteria) | Hydrazinolysis of ethyl ester + condensation with aldehydes | [20] |
| (E)-5-Amino-N’-(5-chloro-2-hydroxybenzylidene)-1-(3-(trifluoromethyl)phenyl)-triazole-4-CH | R1: 3-Trifluoromethylphenyl; R2: Chlorohydroxybenzylidene | Antimycobacterial activity (Mycobacterium targeting) | Reflux of hydrazide with aldehyde in MeOH | [6] |
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Hydroxy/Phenyl Groups : The 2-hydroxy-2-phenylethyl group in the target compound may enhance solubility via hydrogen bonding while maintaining lipophilicity for membrane penetration. Similar hydroxy-substituted analogs (e.g., ’s E1) show antimycobacterial activity, suggesting this group’s role in target engagement .
- Methoxy/Aromatic Groups : Methoxy-substituted derivatives () exhibit kinase inhibition, attributed to the electron-donating methoxy group stabilizing π-π interactions with enzyme active sites. For example, the 4-methoxyphenyl analog inhibits MARK4 at IC50 = 2.1 µM .
- Trifluoromethyl Groups : The CF3 group in ’s E1 and E4 increases metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets in bacterial targets .
Hydrazide Modifications
Biological Activity
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial effects.
The molecular formula of this compound is with a molecular weight of approximately 358.4 g/mol. The structure features a triazole ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₂ |
| Molecular Weight | 358.4 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones to form the triazole derivative. Various methods have been documented in literature, emphasizing the efficiency and yield of the synthetic routes used.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives. For instance, compounds containing a triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
In one study, derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against these cell lines, indicating their potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase, an essential enzyme in DNA synthesis.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these derivatives can be effective in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Evaluation
A recent study synthesized several triazole derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results demonstrated that some compounds had MIC values lower than those of traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives can be influenced by various structural modifications. Key factors affecting activity include:
- Substituents on the triazole ring : Different functional groups can enhance or diminish biological activity.
- Hydrophilic vs. hydrophobic balance : This affects solubility and permeability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide, and how are intermediates characterized?
- The compound is typically synthesized via 1,3-dipolar cycloaddition or hydrazide formation. For example, hydrazine derivatives react with triazole precursors under reflux in ethanol or toluene, often catalyzed by glacial acetic acid (yields ~77–88%) . Intermediates are characterized using thin-layer chromatography (TLC), NMR (¹H/¹³C), and IR spectroscopy to confirm functional groups (e.g., triazole C–H stretches at ~3139–3339 cm⁻¹ and carbonyl peaks at ~1649–1666 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELXL (part of the SHELX suite). Hydrogen atoms are placed geometrically, and thermal parameters are constrained. The software’s robustness in handling high-resolution or twinned data makes it ideal for small-molecule crystallography . Example refinements show bond lengths (e.g., C–N: 1.34–1.45 Å) and angles consistent with triazole-hydrazide geometry .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Initial screening involves in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Antifungal activity is tested via microdilution assays against Candida spp., with comparisons to fluconazole . ROS induction and apoptosis markers (e.g., caspase-3) are quantified using flow cytometry .
Advanced Research Questions
Q. How do substituent variations on the triazole and phenyl groups influence biological activity?
- Electron-donating groups (e.g., methoxy) enhance antifungal potency by improving target binding (e.g., fungal CYP51 enzyme), while bulky substituents reduce bioavailability. For instance, p-nitrophenyl derivatives show lower IC₅₀ values (∼12 µM) against MCF-7 cells compared to o-methyl analogs (∼25 µM) due to improved membrane permeability . Quantitative structure-activity relationship (QSAR) models can optimize substituent selection .
Q. What computational strategies are employed to predict binding modes with therapeutic targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with SARS-CoV-2 main protease (Mpro) or MARK4 kinase. Docking scores (e.g., −9.2 kcal/mol for Mpro) correlate with in vitro inhibition. MD simulations (100 ns) assess complex stability, with RMSD <2.0 Å indicating robust binding .
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
- Discrepancies arise from experimental conditions (e.g., temperature, radiation source) or refinement models. Use of high-resolution data (≤0.8 Å) and restraints for disordered regions improves accuracy. SHELXL’s TWIN/BASF commands address twinning, while Hirshfeld surface analysis validates intermolecular interactions (e.g., H-bonding vs. van der Waals) .
Q. What mechanistic insights explain its dual apoptotic and ROS-inducing effects in cancer cells?
- The hydrazide moiety chelates intracellular Fe²⁺, generating ROS via Fenton reactions. Concurrently, triazole groups inhibit MARK4 kinase, disrupting microtubule dynamics and activating caspase-3. Synergy between these pathways is confirmed via ROS scavenger (NAC) experiments, which reduce apoptosis by ∼60% .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value Range | Reference |
|---|---|---|
| Space group | P2₁/c, C2/c | |
| Bond length (C–N) | 1.34–1.45 Å | |
| Torsion angle (N–N) | 175–180° | |
| R-factor (final) | ≤0.05 |
Table 2: Biological Activity of Selected Derivatives
| Derivative Substituent | IC₅₀ (Cancer) | MIC (Fungal) | Target Protein |
|---|---|---|---|
| p-Methoxyphenyl | 12 µM | 8 µg/mL | MARK4 |
| o-Nitrophenyl | 25 µM | 16 µg/mL | CYP51 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
